Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Description

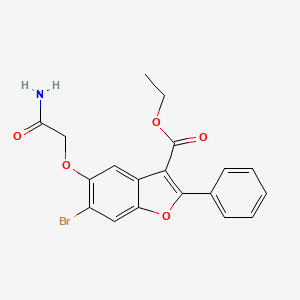

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine substituent at position 6, a phenyl group at position 2, and a 2-amino-2-oxoethoxy functional group at position 3. The ethyl carboxylate moiety at position 3 enhances its solubility in organic solvents.

Properties

IUPAC Name |

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO5/c1-2-24-19(23)17-12-8-15(25-10-16(21)22)13(20)9-14(12)26-18(17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJGATLHRCCKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The phenyl group contributes to the compound's aromaticity and stability, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: The 2-amino-2-oxoethoxy group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the ethoxycarbonyl () or fluorophenyl-oxoethoxy () groups, which prioritize lipophilicity .

- Synthetic Accessibility : Bromine at position 6 is conserved across analogs, suggesting its role in stabilizing the aromatic system and enabling further functionalization via cross-coupling reactions .

Crystallographic and Computational Comparisons

For example:

- : The methyl-substituted analog’s structure was refined using SHELX, revealing a planar benzofuran core with dihedral angles <5° between substituents .

- : The fluorophenyl-oxoethoxy group introduces torsional strain (~30°), as visualized via ORTEP for Windows .

Research Implications and Gaps

- Pharmacological Potential: The amino-oxoethoxy group’s polarity may improve water solubility relative to analogs, a key factor in drug development .

- Data Limitations : Experimental data on the target compound’s biological activity, toxicity, or metabolic stability are absent in the provided evidence, necessitating further studies.

Biological Activity

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound's structure can be described by the following IUPAC name: this compound. Its molecular formula is with a molecular weight of approximately 404.24 g/mol.

Synthesis:

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic compounds and α-haloketones.

- Esterification: The carboxylic acid derivative is reacted with ethyl alcohol in the presence of a catalyst to form the ester.

- Introduction of Functional Groups: The ethoxy group is introduced via etherification reactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been found to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 45 ± 5 |

| HT-29 (Colon) | 38 ± 4 |

| A549 (Lung) | 50 ± 6 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is significant for managing diabetes.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Inhibition IC50 (µM) |

|---|---|

| Ethyl Compound | 120 ± 10 |

| Acarbose (Control) | 750 ± 10 |

These findings suggest that this compound may serve as a lead compound for developing new antidiabetic agents.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological macromolecules. The bromine substituent enhances binding affinity to target enzymes or receptors, while the ethoxy group contributes to solubility and bioavailability.

Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively within the active site of α-glucosidase, stabilizing key interactions that inhibit enzyme activity. The presence of hydrogen bonds and hydrophobic interactions plays a crucial role in its efficacy.

Case Studies

- Study on Anticancer Activity: A comprehensive study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent .

- Diabetes Management Research: Another study focused on its role as an α-glucosidase inhibitor demonstrated significant reductions in postprandial glucose levels in diabetic models, indicating its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.